2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile
Description
2-[(1S)-1-Amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile (CAS: 1336757-01-7) is a chiral benzonitrile derivative with a molecular formula of C₁₁H₁₁F₃N₂O and a molar mass of 244.21 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring and a (1S)-configured amino-hydroxypropyl substituent at the 2-position.
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-1-2-9(7(5-8)6-15)10(16)3-4-17/h1-2,5,10,17H,3-4,16H2/t10-/m0/s1 |
InChI Key |
PCLZIWRFZNIDAS-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile can be achieved through various synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with target molecules, facilitating binding and activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with structurally analogous molecules based on trifluoromethyl-substituted aromatic systems, nitrile functionalities, and amino-alcohol side chains. Key differences in molecular properties, synthetic pathways, and applications are highlighted.
Comparison with 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile (CAS: 892501-99-4)
- Molecular Formula : C₁₃H₇F₃N₂
- Molar Mass : 248.20 g/mol
- Key Features: Pyridine ring replaces the benzene ring. Lacks the amino-hydroxypropyl side chain. Classified as a hazardous substance (Category III) under Japanese regulations .
- Applications: Used as an intermediate in agrochemical synthesis.
Comparison with 5-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.n)
- Molecular Formula : C₂₀H₁₂ClF₅N₄O₂
- Molar Mass : 457.05 g/mol (HRMS-confirmed)
- Key Features: Contains a triazole ring and a chloro-trifluoromethylphenyl group. Features a difluoro-hydroxyketone side chain instead of an amino-alcohol.
- Applications : Synthesized as a candidate agrochemical with demonstrated fungicidal activity. The triazole group enhances binding to cytochrome P450 enzymes, a common target in crop protection .
Comparison with Taranabant (CAS: 701977-09-5)
- Molecular Formula : C₂₇H₂₅ClF₃N₃O₂
- Molar Mass : 515.95 g/mol
- Key Features :
- Includes a pyridinyloxy group and an amide linkage.
- Lacks the nitrile group but retains the trifluoromethyl substituent.
- Applications: Developed as an anti-obesity drug targeting cannabinoid receptors. The pyridine and amide functionalities improve blood-brain barrier penetration compared to benzonitrile derivatives .
Data Table: Structural and Functional Comparison
Key Research Findings and Trends
Trifluoromethyl Group Impact : The -CF₃ group enhances metabolic stability and lipophilicity across all compared compounds, making them resistant to oxidative degradation .
Nitrile Functionality : The -CN group in benzonitrile derivatives (e.g., the target compound and II.13.n) increases electrophilicity, facilitating reactions with thiols or amines in biological systems .
Amino-Alcohol Side Chain: Unique to the target compound, this chiral moiety may improve water solubility and enable hydrogen bonding, critical for receptor interactions in drug design .
Agrochemical vs. Pharmaceutical Use : Compounds with heterocycles (e.g., triazole in II.13.n) are prioritized in agrochemistry, while amide- or pyridine-containing molecules (e.g., Taranabant) are more common in pharmaceuticals .
Biological Activity
2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
- Chemical Formula : C11H11F3N2O
- Molecular Weight : 246.21 g/mol
- Structure : The compound features a trifluoromethyl group and an amino alcohol moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial pathogens, particularly enteric pathogens. The mechanism of action involves inducing stress on the bacterial cell envelope, leading to alterations in the proton motive force (PMF), which ultimately results in cell death.
Table 1: Antibacterial Efficacy of 2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 4 µg/mL | Induces cell envelope stress |
| Salmonella enterica | 8 µg/mL | Disruption of PMF and ATP dissipation |
| Shigella flexneri | 2 µg/mL | Alters intracellular processes |
This compound has demonstrated a broad spectrum of activity against enteric pathogens, showing promise as a therapeutic candidate for bacterial infections, including shigellosis in murine models .
Anticancer Activity
In addition to its antibacterial properties, this compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of certain cancer cells by targeting specific pathways involved in tumorigenesis.
Table 2: Anticancer Activity Profile
| Cancer Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MDA-MB-231 (breast cancer) | 0.9 | Gefitinib: 14.2 |
| A431 (epidermoid carcinoma) | 1.22 | Osimertinib: 11.29 |
| H1975 (lung cancer) | 2.2 | Afatinib: 3.7 |
The compound's ability to inhibit cell proliferation in these lines suggests a potential for further development as an anticancer agent .
Case Study 1: Efficacy Against Enteric Pathogens
In a controlled study involving Shigella flexneri, the compound was administered in a murine model, demonstrating significant reduction in bacterial load compared to untreated controls. The study concluded that the compound could be an effective treatment option for shigellosis, with minimal resistance development observed during treatment .
Case Study 2: Tumor Growth Inhibition
A xenograft model using MDA-MB-231 cells showed that treatment with the compound resulted in a notable decrease in tumor size compared to controls. Tumor growth inhibition was measured at approximately 64%, indicating substantial anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
